molecular formula C14H15ClFN7 B1448287 3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride CAS No. 1177349-25-5

3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride

Cat. No. B1448287
M. Wt: 335.77 g/mol
InChI Key: NLEYQNLCZUKCNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolopyrimidines can be achieved through various methods. One common approach involves the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles1.



Molecular Structure Analysis

Triazolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring1. The exact molecular structure of “3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidines can vary widely depending on the specific compound and conditions. Generally, these compounds can undergo reactions typical of aromatic heterocycles.



Physical And Chemical Properties Analysis

The physical and chemical properties of a specific triazolopyrimidine would depend on its exact structure. These properties could include its solubility, stability, melting point, and others.


Scientific Research Applications

Antagonist Activity and Potential Therapeutic Applications

  • 5-HT2 Antagonist Activity

    A study by Watanabe et al. (1992) highlights the synthesis of compounds, including those related to 3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride, exhibiting potent 5-HT2 antagonist activity. Such activity can be useful in the development of therapeutic agents for neurological disorders.

  • Antihypertensive Potential

    Research by Bayomi et al. (1999) describes the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines with structures related to the compound . Some of these compounds demonstrated promising antihypertensive activity, suggesting potential therapeutic applications in cardiovascular diseases.

Receptor Antagonism and Molecular Functionality

  • A₃ Adenosine Receptor Antagonism

    Baraldi et al. (2012) identified the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus, similar to the compound , as a scaffold for adenosine receptor antagonists. This indicates its potential use in targeting specific receptor sites for medical applications (Baraldi et al., 2012).

  • Synthetic Pathways and Derivative Creation

    Clark et al. (1986) explored the synthesis of novel heterocyclic systems, including triazolo-pyrimidine derivatives. Such studies are crucial in understanding the chemical pathways and potential derivative creation of compounds like 3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride (Clark et al., 1986).

Biological Activity and Pharmaceutical Relevance

  • Antimicrobial Activities

    Bektaş et al. (2007) researched 1,2,4-Triazole derivatives, closely related to the compound , and found that some exhibited significant antimicrobial activities. This suggests the potential use of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

  • DPP-4 Inhibition and Anti-Diabetic Applications

    A study by Bindu et al. (2019) on triazolo-pyridazine derivatives, similar to the compound of interest, showcased their potential as DPP-4 inhibitors, indicating possible applications in anti-diabetic drugs (Bindu et al., 2019).

Safety And Hazards

The safety and hazards associated with a specific triazolopyrimidine would depend on its exact structure. It’s important to handle all chemicals with appropriate safety precautions.


Future Directions

Triazolopyrimidines are a promising class of compounds for drug development due to their wide range of biological activities. Future research could involve the synthesis and testing of new triazolopyrimidine derivatives to discover compounds with improved potency, selectivity, or safety profiles2.


Please note that this information is general in nature and may not apply specifically to “3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride”. For detailed information about this specific compound, further research would be needed. It’s also important to note that while I strive to provide accurate and up-to-date information, this should not replace professional advice or consultation with experts in the field.


properties

IUPAC Name

3-(3-fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN7.ClH/c15-10-2-1-3-11(8-10)22-14-12(19-20-22)13(17-9-18-14)21-6-4-16-5-7-21;/h1-3,8-9,16H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEYQNLCZUKCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 2
3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 3
3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 4
3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 6
3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride

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